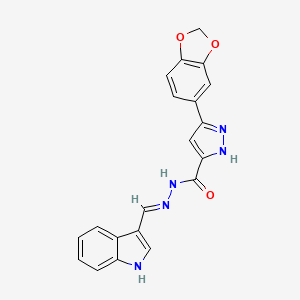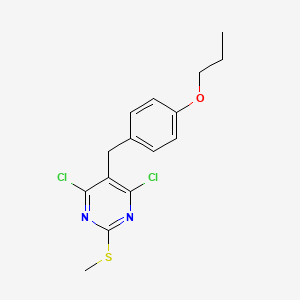![molecular formula C22H17N3O3 B11646593 4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)
4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with o-phenylenediamine to form the benzodiazepine core. This intermediate is then subjected to further reactions to introduce the 4-methyl and phenol groups.
Condensation Reaction: 4-nitrobenzaldehyde reacts with o-phenylenediamine in the presence of an acid catalyst to form the benzodiazepine core.
Methylation: The benzodiazepine intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Phenol Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets, primarily within the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitro group may also play a role in modulating the compound’s activity through redox reactions.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Contains a nitro group and is used for its hypnotic effects.
4-methyl-2-nitrophenol: Shares the nitrophenyl group but lacks the benzodiazepine core.
Uniqueness
4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its combination of a benzodiazepine core with a nitrophenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C22H17N3O3 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
4-methyl-2-[2-(4-nitrophenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C22H17N3O3/c1-14-6-11-22(26)17(12-14)21-13-20(15-7-9-16(10-8-15)25(27)28)23-18-4-2-3-5-19(18)24-21/h2-12,26H,13H2,1H3 |
InChIキー |
JXUNAVXZWSLLPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-heptylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646515.png)
![3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B11646530.png)
![2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile](/img/structure/B11646535.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)
![8,9-Bis(4-methoxyphenyl)-2-(4-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11646544.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B11646549.png)
![(4E)-1-(3-chlorophenyl)-4-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11646555.png)

![(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646566.png)
![(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11646569.png)
![methyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11646576.png)

![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11646605.png)
![N-[3-(morpholin-4-yl)propyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11646608.png)
